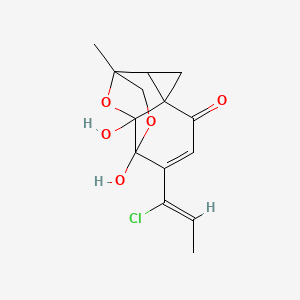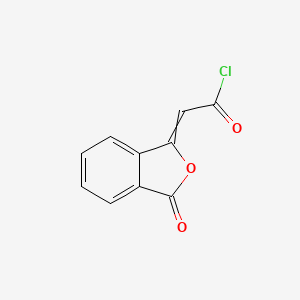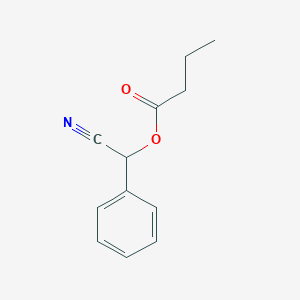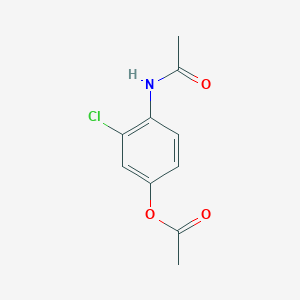
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and octylsulfanyl groups at the 8th and 5th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline, can be achieved through various methods. One of the classical methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications of this method can include the use of substituted acrolein or vinyl ketone instead of glycerol .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact while maintaining high yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Sulfonyl- (1-pyrazolyl)-quinoline: Combines quinoline with a pyrazolyl ring through a sulfonyl bridge.
Isoquinoline Derivatives: Functionalized isoquinolines with similar structural features.
Uniqueness
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and octylsulfanyl groups, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
60465-84-1 |
|---|---|
Formule moléculaire |
C18H25NS2 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
8-methylsulfanyl-5-octylsulfanylquinoline |
InChI |
InChI=1S/C18H25NS2/c1-3-4-5-6-7-8-14-21-16-11-12-17(20-2)18-15(16)10-9-13-19-18/h9-13H,3-8,14H2,1-2H3 |
Clé InChI |
YUDDEIUNYGIIJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)

![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)
